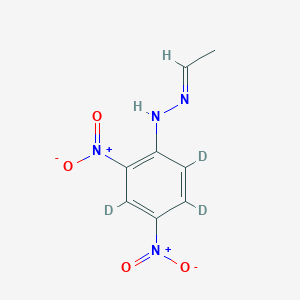

乙醛 2,4-二硝基苯肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

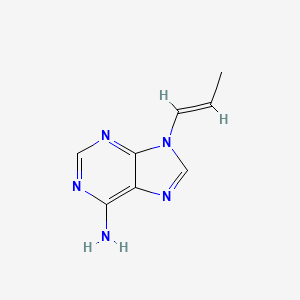

Acetaldehyde 2,4-Dinitrophenylhydrazone is a dinitrophenylhydrazone (DNPH) derivative of an aliphatic aldehyde . It can be obtained as an oxidation product of the reaction between alpha-pinene with hydroxyl radicals .

Synthesis Analysis

The synthesis of Acetaldehyde 2,4-Dinitrophenylhydrazone involves the reaction between alpha-pinene with hydroxyl radicals . The reaction is monitored by gas chromatography, high-performance liquid chromatography, and detected using mass spectral analysis .Molecular Structure Analysis

The molecular formula of Acetaldehyde 2,4-Dinitrophenylhydrazone is CH3CH=NNHC6H3(NO2)2 . Its molecular weight is 224.17 .Chemical Reactions Analysis

Acetaldehyde 2,4-Dinitrophenylhydrazone is obtained as an oxidation product of the reaction between alpha-pinene with hydroxyl radicals . This reaction is monitored by gas chromatography, high-performance liquid chromatography, and detected using mass spectral analysis .Physical And Chemical Properties Analysis

Acetaldehyde 2,4-Dinitrophenylhydrazone has a melting point of 164°C and a predicted boiling point of 382.5±42.0 °C . It has a predicted density of 1.47±0.1 g/cm3 . It is slightly soluble in DMSO and methanol when heated .科学研究应用

Determining Aldehyde and Ketone Concentrations

Acetaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3 is primarily used in scientific research to determine the concentrations of aldehydes and ketones . It can be used to quantify these compounds in various samples, providing valuable data for chemical analysis.

Studying Biochemical Effects

This compound is also used to study the biochemical effects of aldehydes and ketones . By using this compound, researchers can gain insights into how these chemicals interact with biological systems, which can lead to the development of new treatments and therapies.

Investigating Mechanisms of Action

Acetaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3 is used to investigate the mechanisms of action of aldehydes and ketones . This can help scientists understand how these compounds work at a molecular level, which is crucial for drug development and other applications.

Reagent in Aldehyde and Ketone Assays

This compound acts as a reagent in aldehyde and ketone assays . These assays are important tools in analytical chemistry, used to detect and measure the presence of these compounds in a sample.

Pharmaceutical Applications

Acetaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3 is used in pharmaceutical applications . It can be used in pharma release testing, pharma method development for qualitative and quantitative analyses.

Quality Control Testing

This compound is used in quality control testing, particularly in the food and beverage industry . It can help ensure that products meet the necessary standards and regulations.

作用机制

Target of Action

Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3, also known as Acetaldehyde 2,4-Dinitrophenylhydrazone-d3, is primarily targeted towards aldehydes and ketones . These compounds are electron-rich and can form covalent bonds with electron-deficient compounds .

Mode of Action

The mode of action of Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 involves an electrophilic addition mechanism . Being an electron-deficient compound, it undergoes reactions with aldehydes and ketones, resulting in the formation of colored products . This reaction involves the formation of a covalent bond between the electron-deficient Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 and the electron-rich aldehyde or ketone .

Biochemical Pathways

It is known that the compound is used as a reagent in aldehyde and ketone assays , suggesting that it may interact with biochemical pathways involving these compounds.

Pharmacokinetics

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .

Result of Action

The primary result of the action of Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 is the formation of colored products when it reacts with aldehydes and ketones . This property is utilized in aldehyde and ketone assays, where the formation of colored products enables the detection of these compounds .

Action Environment

It is known that the compound is stable and can be stored at room temperature in continental us

安全和危害

属性

IUPAC Name |

2,3,5-trideuterio-N-[(E)-ethylideneamino]-4,6-dinitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O4/c1-2-9-10-7-4-3-6(11(13)14)5-8(7)12(15)16/h2-5,10H,1H3/b9-2+/i3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBOQRNOMHHDFB-BOZDYOBDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N/N=C/C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-2-Hydroxy-2-[(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde](/img/structure/B1147503.png)

![2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine](/img/structure/B1147515.png)